Manumycin B - 139023-58-8

Manumycin B

Catalog Number: EVT-1491779
CAS Number: 139023-58-8
Molecular Formula: C28H34N2O7
Molecular Weight: 510.57876
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antibiotic and antibacterial. Active against Gram-positive bacteria. Rasfarnesyltransferase and apoptosis (Caspase-1) inhibitor. AChE inhibitor.
(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide is a natural product found in Streptomyces parvulus with data available.
Source

Manumycin B is isolated from various Streptomyces strains, particularly Streptomyces griseus and Streptomyces albus. These microorganisms are known for their ability to produce a diverse array of natural products, including antibiotics and other therapeutic agents. The specific biosynthetic gene clusters responsible for the production of manumycin compounds have been identified and studied to enhance yield and discover new derivatives .

Classification

Manumycin B falls under the classification of polyketides, a large group of secondary metabolites produced by bacteria, fungi, and plants. These compounds are synthesized through the assembly of acyl-CoA building blocks by polyketide synthases. Manumycin B is structurally related to other members of the manumycin family, such as Manumycin A and Asukamycin, which share similar biosynthetic pathways and biological activities .

Synthesis Analysis

Methods

The synthesis of Manumycin B can be achieved through both natural extraction from microbial cultures and total synthesis in the laboratory. Natural extraction involves culturing Streptomyces strains under specific conditions to promote the production of manumycin compounds. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization.

In synthetic approaches, asymmetric epoxidation methods are commonly used to construct the key epoxyquinol nucleus characteristic of manumycin compounds. For instance, Wynberg's chiral phase transfer methodology has been utilized to achieve efficient synthesis .

Technical Details

  1. Natural Extraction: Cultivation of Streptomyces in nutrient-rich media followed by solvent extraction (e.g., methanol or ethyl acetate) allows for the isolation of manumycin B.
  2. Synthetic Route: The synthetic pathway typically involves several steps including:
    • Formation of the epoxy group through epoxidation.
    • Construction of the cyclohexenone core via polyketide synthesis.
    • Functionalization to introduce necessary side chains.
Molecular Structure Analysis

Structure

Manumycin B exhibits a complex molecular structure characterized by a polyketide backbone with multiple functional groups. Its molecular formula is C19H25N1O4C_{19}H_{25}N_{1}O_{4}, indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 329.41 g/mol.
  • Key Functional Groups: Epoxide, amide, and hydroxyl groups are present, which play crucial roles in its mechanism of action.
Chemical Reactions Analysis

Reactions

Manumycin B can undergo various chemical reactions typical for polyketides, including:

  • Nucleophilic attacks on electrophilic centers due to its reactive epoxide group.
  • Hydrolysis reactions leading to the formation of hydroxyl derivatives.
  • Covalent modifications with protein targets in biological systems.

Technical Details

The reactivity profile allows Manumycin B to interact with specific enzymes and proteins, facilitating its role as an inhibitor or modulator in cellular processes .

Mechanism of Action

Process

The primary mechanism of action for Manumycin B involves inhibition of farnesyltransferase, an enzyme critical for post-translational modification of proteins involved in cell signaling pathways. By inhibiting this enzyme, Manumycin B disrupts the localization and function of oncogenic proteins such as Ras.

Data

  • IC50 Values: Studies have shown that Manumycin B exhibits potent inhibitory activity against farnesyltransferase with IC50 values in the low micromolar range .
  • Cellular Effects: Treatment with Manumycin B leads to increased apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; requires storage under inert conditions.
  • Reactivity: The presence of reactive functional groups makes it suitable for further derivatization in medicinal chemistry applications.
Applications

Scientific Uses

Manumycin B has garnered attention for its potential applications in:

  • Anticancer Therapy: Due to its ability to inhibit farnesyltransferase and induce apoptosis in tumor cells.
  • Antibiotic Development: Its structural features make it a candidate for developing new antibiotics against resistant bacterial strains.
  • Biochemical Research: Used as a tool compound to study protein interactions and cellular signaling pathways related to cancer progression .
Structural Characterization of Manumycin B

Chemical Architecture: α,β-Unsaturated Ketones and Sulfhydryl-Reactive Moieties

Manumycin B (C₂₈H₃₄N₂O₇; MW 510.58 g/mol) belongs to the manumycin family of linear polyketides characterized by a conserved epoxycyclohexenone core decorated with two polyketide-derived chains [1] [4]. Its structure features two critical electrophilic motifs:

  • α,β-Unsaturated ketones in both upper and lower polyketide chains, enabling Michael addition reactions with cellular nucleophiles
  • Epoxyquinone moiety (5,6-epoxy-4-hydroxycyclohex-2-en-1-one) conferring additional reactivity toward thiol groups
  • Sulfhydryl-reactive regions that disrupt cellular redox homeostasis by targeting cysteine residues in proteins [6] [9]

The compound's amphipathic nature arises from its hydrophobic polyene chains and hydrophilic epoxyquinone domain, facilitating membrane interaction and intracellular target engagement. In vitro studies demonstrate that thiol antioxidants like N-acetylcysteine (NAC) completely block Manumycin B's bioactivity, confirming the functional significance of its sulfhydryl-targeting capability [6] [9].

Table 1: Key Reactive Moieties in Manumycin B

Structural ElementChemical FunctionBiological Consequence
α,β-Unsaturated ketoneMichael acceptor for nucleophilesCovalent protein modification
Epoxyquinone coreElectrophilic epoxide ring; redox-active quinoneROS generation; enzyme inhibition
Polyene chainsHydrophobic membrane anchorCellular uptake; membrane association

Comparative Analysis with Manumycin A and Other Polyketide Derivatives

Structurally, Manumycin B differs from its more studied analogue Manumycin A through:

  • Shorter upper polyketide chain (C10 vs C15 in Manumycin A) with reduced unsaturation [5]
  • Identical epoxycyclohexenone core and lower chain architecture shared across manumycin-type compounds
  • Absence of terminal diene system in the upper chain, potentially altering target specificity

Pacificamide, a recently discovered marine-derived analogue, exhibits even greater structural divergence with a fully saturated upper chain and C22 backbone versus Manumycin B's C28 structure [7]. Colabomycins represent another structural subgroup characterized by tetraene lower chains and chlorinated aromatics (e.g., chinikomycin B), contrasting with Manumycin B's triene system [2]. These variations significantly impact bioactivity profiles:

  • Manumycin A shows stronger pro-apoptotic effects (IC₅₀ 4-14 μM in TNBC cells vs. Manumycin B's 15 mM AChE inhibition) [3] [5]
  • Pacificamide's compact structure enhances solubility but reduces cytotoxicity [7]
  • Chinikomycins exhibit selective antitumor activity absent in Manumycin B [6]

Table 2: Structural and Functional Diversity in Manumycin-type Compounds

CompoundUpper Chain StructureLower Chain StructureDistinct Bioactivity
Manumycin AC15, trieneC15, trieneFarnesyltransferase inhibition (Ki ~4 µM)
Manumycin BC10, dieneC15, trieneAcetylcholinesterase inhibition
PacificamideC8, saturatedC7, dieneMild cytotoxicity
Colabomycin EC10, variableTetraeneAnti-inflammatory activity

Stereochemical Configuration and Structure-Activity Relationships (SAR)

Manumycin B's stereochemistry features a conserved 4R,5S,6R absolute configuration in the epoxycyclohexenone core, confirmed through electronic circular dichroism (ECD) spectroscopy adhering to the epoxyquinol "inverse quadrant" rule [5] [7]. The upper chain's 4'S,6'R-dimethyl groups adopt a syn-configuration, as determined through combined NMR analysis (NOESY, HETLOC) and DFT-based chemical shift predictions [7].

Critical SAR insights include:

  • Epoxyquinone integrity is essential for AChE inhibition (IC₅₀ 15 mM); ring-opened analogues show >90% activity loss [5]
  • Upper chain truncation reduces cytotoxicity but maintains enzyme inhibitory effects
  • C2'-C3' E-double bond geometry optimizes target binding through conformational constraint
  • Methyl branching patterns influence cellular permeability and target selectivity

Molecular dynamics simulations indicate that the 4R,5S,6R configuration creates optimal spatial orientation for the epoxy group to engage in hydrogen bonding with enzymatic targets, while the syn-dimethyl groups in the upper chain stabilize a bioactive conformation through steric crowding [7].

Biosynthetic Pathways: Gene Clusters in Streptomyces spp.

Manumycin B biosynthesis in Streptomyces parvulus involves a type I modular polyketide synthase (PKS) system encoded by a ~60 kb gene cluster (man), featuring:

  • 3-Amino-4-hydroxybenzoic acid (AHBA) starter unit synthesis by manA-I genes [4]
  • Dual PKS assembly lines (ManP1-P3 for upper chain; ManP4-P6 for lower chain)
  • Epoxidase (ManOx) responsible for epoxide formation in the cyclohexenone core
  • Trans-acting aminotransferase (ManT) attaching the C5N unit to the lower chain

Heterologous expression of the man cluster in Streptomyces lividans TK24 successfully produces Manumycin B, confirming cluster functionality [2] [7]. A cryptic manumycin-type cluster in Saccharothrix espanaensis DSM44229 was activated through:

  • Overexpression of pathway-specific regulators
  • Heterologous expression in S. coelicolor M1152
  • Supplementation with cyclizing aminolevulinate synthase

This yielded novel Manumycin B analogues with truncated upper chains and altered saturation patterns, demonstrating the genetic plasticity of manumycin biosynthesis [2]. The pac cluster in Salinispora pacifica CNT-855 lacks the C5N-incorporating module present in canonical manumycin clusters, explaining pacificamide's structural divergence [7].

Table 3: Core Enzymatic Components in Manumycin B Biosynthesis

Gene ProductFunctionStructural Outcome
ManABCAHBA synthaseNitrogen-containing aromatic starter unit
ManP1-P3Upper chain PKS modulesC10 polyketide with β-branching
ManP4-P6Lower chain PKS modulesC15 polyketide with triene system
ManOxEpoxidaseEpoxyquinone ring formation
ManAmTAminotransferaseAttachment of C5N unit to lower chain

Synthetic and Semisynthetic Modifications for Functional Optimization

Despite natural structural diversity, strategic modifications further enhance Manumycin B's pharmaceutical properties:

Semisynthetic Approaches:

  • Epoxide ring tailoring: Nucleophilic opening with azide yields 5-azido-6-hydroxy derivatives with improved water solubility
  • Ketone reduction: Sodium borohydride reduction generates allylic alcohols, reducing electrophilicity and off-target effects
  • Side chain truncation: Controlled ozonolysis generates C22-C24 analogues with maintained AChE affinity but reduced cytotoxicity [2]

Total Synthesis Strategies:

  • Stille coupling installs the triene system while preserving E-geometry
  • Asymmetric epoxidation using Shi's catalyst achieves >98% ee for the 5,6-epoxide
  • Modular polyketide assembly enables systematic variation of chain length and methylation patterns

Genetic engineering of the man cluster expands structural diversity more efficiently than chemical synthesis:

  • Module swapping: Substituting ManP3 with colabomycin PKS modules introduces tetraene systems
  • Ketoreductase engineering: Generating saturated regions enhances metabolic stability
  • Heterologous expression: Expression in S. albus J1074 yields 4 novel derivatives with modified branching patterns [2] [7]

The most promising derivative—6-desmethyl-Manumycin B—shows 3-fold enhanced AChE inhibition (IC₅₀ 5.2 mM) while reducing non-specific cytotoxicity, demonstrating the value of structure-guided optimization for this antibiotic class.

Concluding Remarks

Manumycin B exemplifies how nuanced structural features—from stereochemical configuration to polyketide chain architecture—dictate biological function in natural products. Ongoing efforts to elucidate its biosynthesis and engineer analogues continue to reveal new opportunities for therapeutic development, particularly in targeting neurological and oncological disorders. The integration of genetic engineering with synthetic chemistry represents the most promising path toward optimized manumycin-based therapeutics.

Properties

CAS Number

139023-58-8

Product Name

Manumycin B

IUPAC Name

(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide

Molecular Formula

C28H34N2O7

Molecular Weight

510.57876

InChI

InChI=1S/C28H34N2O7/c1-4-5-10-17(2)15-18(3)27(35)29-19-16-28(36,26-25(37-26)24(19)34)14-9-7-6-8-11-22(33)30-23-20(31)12-13-21(23)32/h6-9,11,14-17,25-26,31,36H,4-5,10,12-13H2,1-3H3,(H,29,35)(H,30,33)/b7-6+,11-8+,14-9+,18-15+/t17-,25-,26-,28+/m1/s1

SMILES

CCCCC(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.